REACTION_CXSMILES
|
[Na].[C:2]([O:10]CC)(=O)[CH2:3][C:4]([O:6]CC)=O.[CH2:13]([NH:16][C:17]([NH2:19])=[O:18])[CH:14]=[CH2:15]>C(O)C>[CH2:13]([N:16]1[C:2](=[O:10])[CH2:3][C:4](=[O:6])[NH:19][C:17]1=[O:18])[CH:14]=[CH2:15] |^1:0|
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
Na
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C=C)NC(=O)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
After the completion of reaction
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
DISSOLUTION
|
Details
|
The filter cake was dissolved in 150 mL anhydrous ethyl alcohol
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
WAIT
|
Details
|
the filtrate was left
|
Type
|
CUSTOM
|
Details
|
to stand for crystallization
|
Type
|
FILTRATION
|
Details
|
filtration again
|
Type
|
WASH
|
Details
|
washing with anhydrous ethyl alcohol
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N1C(NC(CC1=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |